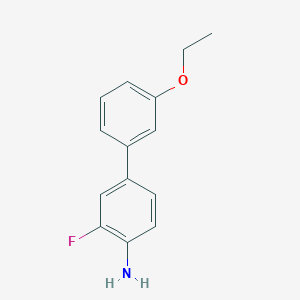

3'-Ethoxy-3-fluorobiphenyl-4-amine

Description

3'-Ethoxy-3-fluorobiphenyl-4-amine (CAS: 1241693-02-6) is a fluorinated biphenyl derivative with the molecular formula C₁₄H₁₄FNO and a monoisotopic mass of 231.10594 Da. The compound features an ethoxy (-OCH₂CH₃) group at the 3' position and a fluorine atom at the 3 position of the biphenyl backbone, with a primary amine (-NH₂) at the 4 position.

This suggests its utility in proprietary applications, such as intermediates in drug synthesis or functional materials.

Properties

IUPAC Name |

4-(3-ethoxyphenyl)-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-2-17-12-5-3-4-10(8-12)11-6-7-14(16)13(15)9-11/h3-9H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFLHZVDFOHESL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=CC(=C(C=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1035689-60-1 | |

| Record name | 4-(3-ethoxyphenyl)-2-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Ethoxy-3-fluorobiphenyl-4-amine typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl halide, organoboron compound, palladium catalyst, base (e.g., potassium carbonate)

Solvent: Commonly used solvents include toluene, ethanol, or a mixture of water and organic solvents

Temperature: The reaction is typically carried out at temperatures ranging from 80°C to 120°C

Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions and reagents used

Industrial Production Methods

Industrial production of 3’-Ethoxy-3-fluorobiphenyl-4-amine may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3’-Ethoxy-3-fluorobiphenyl-4-amine can undergo various types of chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives

Reduction: The compound can be reduced to form amine derivatives with different substitution patterns

Substitution: The ethoxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of 3’-Ethoxy-3-fluorobiphenyl-4-amine.

Scientific Research Applications

3’-Ethoxy-3-fluorobiphenyl-4-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials

Biology: Investigated for its potential biological activity and interactions with biomolecules

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery

Industry: Utilized in the development of advanced materials, such as polymers and electronic components

Mechanism of Action

The mechanism of action of 3’-Ethoxy-3-fluorobiphenyl-4-amine involves its interaction with specific molecular targets and pathways. The presence of the ethoxy and fluorine groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The amine group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between 3'-Ethoxy-3-fluorobiphenyl-4-amine and related compounds:

Patent and Industrial Relevance

This compound’s 24 patents far exceed the 5 patents for 4-Fluoro-N-(4-methoxybenzyl)aniline, suggesting superior versatility in applications such as:

- Pharmaceutical intermediates : Fluorine and ethoxy groups enhance metabolic stability and bioavailability.

- Agrochemicals : Biphenyl scaffolds are common in herbicides and fungicides.

- Electronic materials : Fluorinated aromatics are used in liquid crystals or OLEDs.

Biological Activity

3'-Ethoxy-3-fluorobiphenyl-4-amine is an organic compound characterized by a biphenyl structure with an ethoxy group and a fluorine atom. This unique arrangement enhances its reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science. Its potential therapeutic applications are currently being investigated, with preliminary studies suggesting promising biological activity.

The molecular formula of this compound is with a molecular weight of 231.27 g/mol. The compound's structure can be summarized as follows:

| Structural Feature | Description |

|---|---|

| Biphenyl Structure | Two phenyl rings connected by a single bond |

| Ethoxy Group | -OCH₂CH₃ at the 3' position |

| Fluorine Atom | -F at the 3' position relative to the amine group |

The biological activity of this compound is believed to stem from its interactions with specific molecular targets, influenced by its substituents. The ethoxy and fluorine groups may enhance binding affinity to enzymes or receptors, while the amine group can participate in hydrogen bonding, affecting the compound's overall biological activity.

Biological Activity Studies

Research into the biological activity of this compound includes various assays to evaluate its effects on mammalian cells and potential therapeutic properties.

Cytotoxicity Assays

Cytotoxicity assays are critical in assessing the compound's safety and efficacy. Common methods include:

Case Studies

Preliminary studies indicate that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, research has shown that it can inhibit cell proliferation in breast cancer cells, suggesting potential as an anticancer agent. Further investigations are required to elucidate the specific pathways involved and to optimize its therapeutic profile.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Fluoroaniline | Fluorine at para position | Commonly used in dye synthesis |

| Biphenylamine | Amine group on biphenyl | Lacks ethoxy group; used in rubber |

| 4-Ethoxyaniline | Ethoxy group at para position | Similar reactivity but lacks fluorine |

The presence of both ethoxy and fluorine groups in this compound distinguishes it from these analogs, potentially enhancing its reactivity and biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.